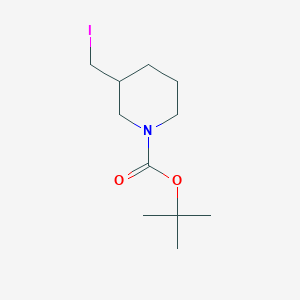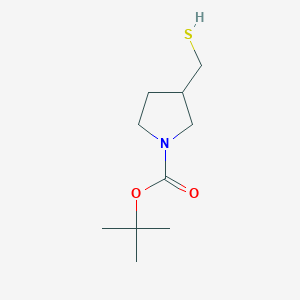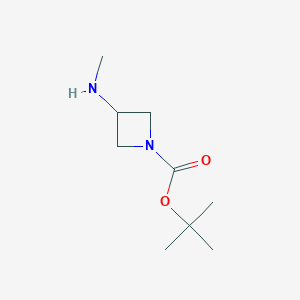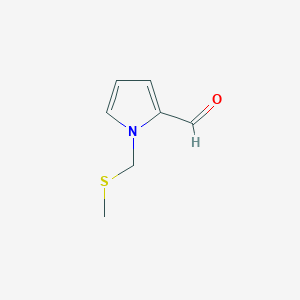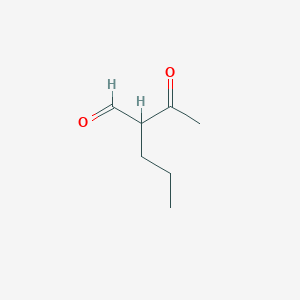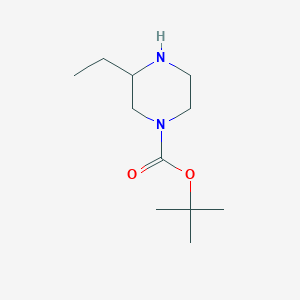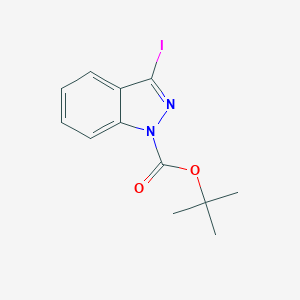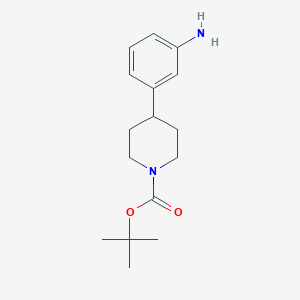
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a chemical intermediate that is used in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl piperidine-1-carboxylate structures are frequently used as intermediates in pharmaceutical research and development for their potential applications in drug synthesis.
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step chemical reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another example is the synthesis of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for further functionalization, as seen in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by spectroscopic methods such as FTIR, NMR (1H and 13C), and mass spectrometry. X-ray crystallography is also used to determine the crystal and molecular structure, as seen in the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by DFT calculations .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate moiety can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as part of its transformation into more complex structures . The presence of the tert-butyl group can provide steric hindrance, which may influence the reactivity and selectivity of the compound in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . The crystal structure can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and solubility of the compound .
Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds :
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an essential intermediate in synthesizing crizotinib and other biologically active compounds (Kong et al., 2016).
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is crucial for developing small molecule anticancer drugs (Zhang et al., 2018).
Key Intermediate in Vandetanib Synthesis :
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Synthesis of Piperidine Derivatives :
- The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate is a process to produce various piperidine derivatives, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).
Use in Stereoselective Synthesis :
- This compound plays a role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, which are important in drug development (Moskalenko & Boev, 2014).
X-ray Crystallography Studies :
- X-ray studies have been conducted on derivatives of tert-butyl piperidine-1-carboxylate, contributing to the understanding of molecular structures in this class of compounds (Didierjean et al., 2004).
Synthesis of Complex Organic Compounds :
- The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate showcases the complexity and utility of tert-butyl piperidine-1-carboxylate derivatives in organic synthesis (Moriguchi et al., 2014).
Future Directions
Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is now under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Future research may focus on developing safer and more efficient methods of synthesis, as well as exploring its potential uses in other areas of medicinal chemistry.
properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSWUJHGMIAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622003 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
387827-19-2 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

